2,5-Difluoropyridine-4-sulfonyl fluoride
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Overview
Description
2,5-Difluoropyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2243514-57-8 . It has a molecular weight of 197.14 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of organic chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Environmental Remediation and Analysis
- Destruction of Persistent Organic Pollutants : Studies on the destruction of perfluorinated compounds, such as perfluorooctane sulfonate (PFOS), highlight the use of mechanochemical methods and ball milling with potassium hydroxide for nearly complete destruction, indicating potential pathways for environmental remediation of persistent organic pollutants related to sulfonyl fluoride derivatives (Zhang et al., 2013).
Material Science
- Development of Electrolytes for Lithium Batteries : An efficient preparation method for several polyfluoroalkanesulfonyl fluorides, which are key intermediates in synthesizing lithium sulfonates, demonstrates the relevance of sulfonyl fluorides in developing materials for energy storage solutions. These lithium sulfonates have potential applications as electrolytes in lithium batteries, suggesting a route for the synthesis and application of sulfonyl fluoride derivatives in energy technologies (Toulgoat et al., 2007).
Analytical Chemistry
- Mass Spectrometric Analysis : The study of perfluorooctane sulfonyl fluoride (PFOSF) under ultraviolet irradiation-induced conditions revealed a method for the substitution of fluorine with a hydroxyl radical, facilitating the mass spectrometric analysis of PFOSF. This technique underscores the utility of sulfonyl fluorides in analytical chemistry for the detection and analysis of environmentally persistent fluorinated compounds (Wang et al., 2016).
Catalysis and Organic Synthesis
- Synthesis of Fluorinated Compounds : Research on the synthesis and reactivity of sulfonyl fluoride-based compounds for fluorine labeling showcases the importance of sulfonyl fluorides in medicinal chemistry. These compounds serve as prosthetic groups in the development of radiopharmaceuticals for PET imaging, indicating their role in facilitating the synthesis of fluorinated biomarkers (Inkster et al., 2012).
Safety and Hazards
Future Directions
Fluorinated pyridines, such as 2,5-Difluoropyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The development of new synthetic methods, including direct fluorosulfonylation with fluorosulfonyl radicals, has opened up new horizons for the synthesis of sulfonyl fluorides .
Mechanism of Action
Target of Action
Sulfonyl fluorides are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists .
Mode of Action
Sulfonyl chlorides are excellent electrophiles, while the fluoride counterparts balance reactivity and stability .
Biochemical Pathways
Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Pharmacokinetics
The molecular weight of the compound is 19714 , which could influence its bioavailability.
Result of Action
Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Action Environment
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products with improved physical, biological, and environmental properties .
Properties
IUPAC Name |
2,5-difluoropyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVGUJPAZLRTKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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